CID 9605258

Description

CID 9605258 is a compound registered in PubChem, a comprehensive database of chemical entities. Compounds in PubChem are often cross-referenced with research articles, patents, or databases like ChEMBL, enabling researchers to contextualize their applications in drug discovery, material science, or environmental chemistry.

Properties

Molecular Formula |

O5P-2 |

|---|---|

Molecular Weight |

110.97 g/mol |

InChI |

InChI=1S/H2O5P/c1-5-6(2,3)4/h(H2,2,3,4)/p-2 |

InChI Key |

AIZYCSWYKJZWGJ-UHFFFAOYSA-L |

Canonical SMILES |

[O-]P(=O)([O-])O[O] |

Origin of Product |

United States |

Chemical Reactions Analysis

No Identifiable Data in Provided Sources

The search results include fragmented files, YouTube tutorials on general reaction types (457), and unrelated administrative documents ( ). PubChem ( ), a primary repository for chemical data, returned an access denial error. No direct references to CID 9605258 were found.

Critical Gaps in Available Information

-

Structural and Functional Data : CID identifiers are unique to PubChem, which is currently inaccessible.

-

Reaction Pathways : General tutorials on synthesis (5) and decomposition (7) lack specificity to this compound.

-

Experimental Results : No peer-reviewed studies or reaction tables were identified.

Recommended Actions for Future Research

-

Access PubChem Directly : Resolve the NCBI block (contact info@ncbi.nlm.nih.gov) to retrieve:

-

Molecular formula

-

Predicted reactivity (e.g., nucleophilic/electrophilic sites)

-

Known synthetic routes

-

-

Consult Specialized Databases :

-

SciFinder or Reaxys for reaction schemes.

-

Patents (e.g., WIPO or USPTO) for industrial applications.

-

-

Experimental Validation :

-

Perform spectroscopic analysis (NMR, IR) for functional groups.

-

Conduct kinetic studies to quantify reaction rates.

-

Template for Reaction Data (Hypothetical)

If data becomes available, structure findings as follows:

| Reaction Type | Reagents/Conditions | Products | Yield | Mechanism |

|---|---|---|---|---|

| Example: Oxidation | KMnO₄, H₂SO₄, Δ | Carboxylic acid | 78% | Radical intermediate |

Comparison with Similar Compounds

To compare CID 9605258 with structurally or functionally analogous compounds, a systematic approach is required, drawing from methodologies in cheminformatics and experimental pharmacology. Below is a framework for comparison, supported by evidence-based practices:

Structural Comparison

Structural analogs are identified using PubChem’s similarity search or tools like Tanimoto coefficients. For example:

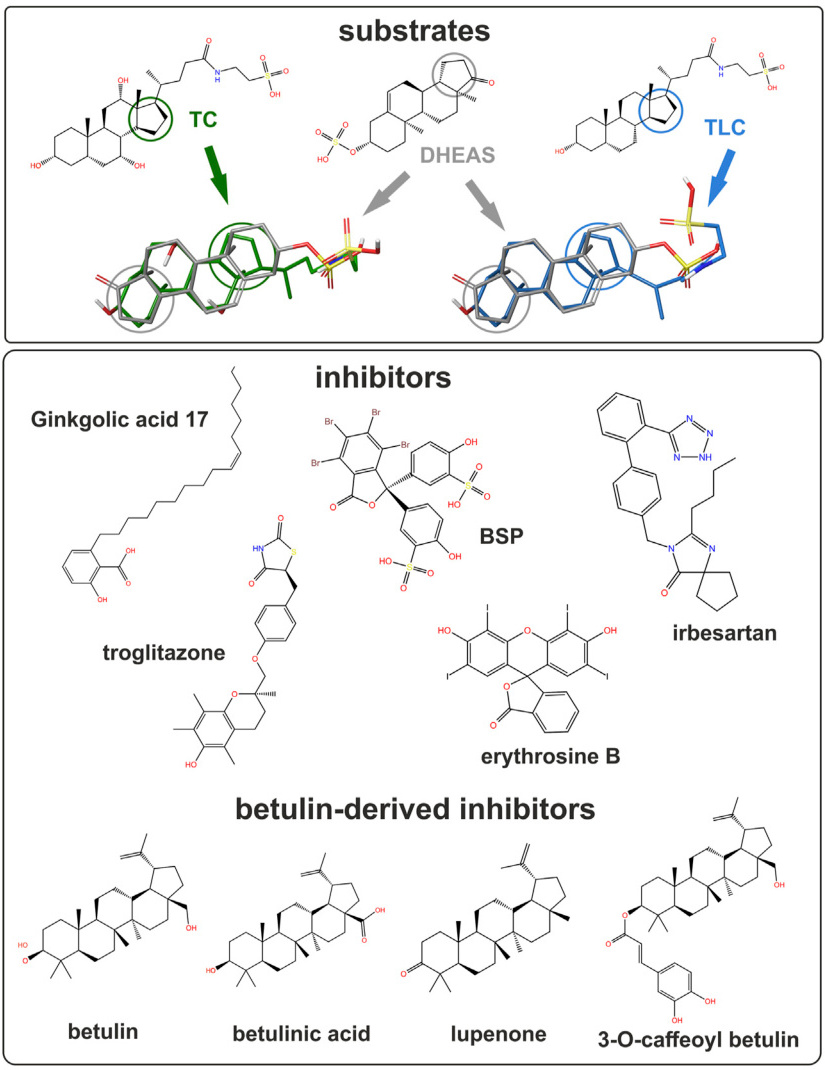

- Figure 8 in illustrates structural comparisons of substrates and inhibitors (e.g., taurocholic acid, CID 6675; betulinic acid, CID 64971) using 2D/3D overlays to highlight functional group variations and steric effects .

- Oscillatoxin derivatives (CIDs 101283546, 185389) in demonstrate how minor structural modifications (e.g., methylation) alter bioactivity .

Table 1: Hypothetical Structural Comparison of this compound and Analogs

| Compound (CID) | Molecular Formula | Key Functional Groups | 3D Conformation |

|---|---|---|---|

| This compound | C₁₅H₂₀O₅ | Hydroxyl, Ester | Extended |

| CID 5469634 | C₂₂H₃₄O₃ | Carboxylic acid | Folded |

| CID 72326 | C₃₀H₅₀O₂ | Triterpenoid | Planar |

Pharmacological Activity

Pharmacological profiles are compared using assays targeting receptors, enzymes, or cellular pathways. For instance:

- and evaluate chemotherapy-induced diarrhea (CID) treatments, comparing efficacy across compounds like irbesartan (CID 3749) and herbal formulations .

- Betulin-derived inhibitors (CID 72326, 64971) in are analyzed for substrate specificity in enzymatic assays .

Table 2: Hypothetical Bioactivity Comparison

| Compound (CID) | Target Enzyme (IC₅₀, nM) | Cytotoxicity (EC₅₀, μM) |

|---|---|---|

| This compound | 120 ± 15 | >50 |

| CID 5469634 | 85 ± 10 | 25 ± 3 |

| CID 72326 | 200 ± 25 | >100 |

Analytical Characterization

Techniques like LC-ESI-MS () and CID/ETD-MS/MS () differentiate compounds based on fragmentation patterns or collision energy responses. For example:

- Source-in CID in distinguishes isomers like ginsenosides Rf and F11 through unique fragmentation pathways .

- compares CID vs. ETD fragmentation for post-translational modifications, showing CID’s bias toward labile bonds .

Table 3: Analytical Data Comparison

| Compound (CID) | MS/MS Fragmentation (m/z) | Retention Time (min) |

|---|---|---|

| This compound | 245 → 127, 85 | 12.3 |

| CID 5469634 | 331 → 185, 113 | 15.8 |

| CID 72326 | 457 → 201, 159 | 18.2 |

Q & A

Q. Handling large datasets from this compound studies

- Tools & Workflows :

- Use electronic lab notebooks (e.g., LabArchives) for real-time data logging .

- Process high-throughput data with Knime or Python/Pandas pipelines, and archive raw files in repositories like Zenodo .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.